8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
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Overview
Description
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . It is a derivative of the indacene family, characterized by a hexahydro-s-indacene core structure with a methyl group at the 8th position and an amine group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indacene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 8-methylindacene using a palladium catalyst under high pressure and temperature . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogenation reactors and catalysts to ensure high yield and purity of the final product . Quality control measures, such as gas chromatography and mass spectrometry, are employed to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, secondary amines
Substitution: Substituted indacene derivatives
Scientific Research Applications
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- 8-Chloro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Uniqueness
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 8th position and the amine group at the 4th position allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-8-9-4-2-6-11(9)13(14)12-7-3-5-10(8)12/h2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIUGIVDZQWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C3=C1CCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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